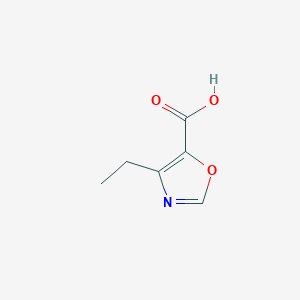

4-Ethyl-1,3-oxazol-5-carbonsäure

Übersicht

Beschreibung

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole rings generally proceeds via the cyclisation of a 2-amino alcohol with a suitable functional group . Various methods for direct arylation of oxazoles have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis

The molecular structure of oxazole compounds can vary depending on the location of the double bond and the substituents attached to the ring .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions, including direct arylation and alkenylation . The reaction conditions and the nature of the substituents can influence the regioselectivity of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole compounds can vary depending on their structure. For example, 5-Oxazolecarboxylic acid is a solid with a melting point of 226-230 °C .Wissenschaftliche Forschungsanwendungen

Medizin: Antimikrobielle Wirkstoffe

Derivate der 4-Ethyl-1,3-oxazol-5-carbonsäure wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht . Der Oxazolring ist ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen, und seine Modifikation kann zu signifikanten antibakteriellen und antifungalen Aktivitäten führen. Diese Verbindung könnte als Vorläufer für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme dienen.

Landwirtschaft: Agrochemikalien

In der Landwirtschaft werden Oxazolderivate als Bausteine für Agrochemikalien verwendet . Diese Verbindungen können so konzipiert werden, dass sie als Herbizide, Fungizide oder Insektizide fungieren, die Pflanzen schützen und zu einer höheren landwirtschaftlichen Produktivität beitragen.

Materialwissenschaft: Polymersynthese

Der Oxazolring ist ein wertvoller Bestandteil in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren . This compound kann verwendet werden, um Polymere mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder thermischer Stabilität zu erzeugen, die für verschiedene industrielle Anwendungen unerlässlich sind.

Chemische Synthese: Katalysatoren und Zwischenprodukte

Diese Verbindung ist auch in der chemischen Synthese von Bedeutung, wo sie als Zwischenprodukt oder Katalysator in verschiedenen Reaktionen fungieren kann . Seine Rolle bei der Erleichterung der Synthese komplexer Moleküle macht es zu einem wertvollen Gut bei der Entwicklung neuer chemischer Entitäten.

Umweltwissenschaften: Grüne Chemie

Oxazolderivate werden auf ihre Rolle in Initiativen der grünen Chemie untersucht . Sie können verwendet werden, um umweltfreundliche Katalysatoren und Prozesse zu entwickeln, die die Verwendung toxischer Lösungsmittel minimieren und die Abfallproduktion reduzieren.

Biochemie: Enzyminhibition

In der Biochemie können Derivate der this compound so konzipiert werden, dass sie bestimmte Enzyme hemmen . Diese Inhibition kann genutzt werden, um die Enzymfunktion zu untersuchen oder um Medikamente zu entwickeln, die Enzyme im Zusammenhang mit Krankheiten anvisieren.

Arzneimittelentwicklung: Krebsforschung

Oxazolverbindungen haben sich in der Krebsforschung als vielversprechend erwiesen . Sie können so konzipiert werden, dass sie die Proliferation von Krebszellen stören, was einen Weg zu neuen Behandlungen für verschiedene Krebsarten bietet.

Biotechnologie: Fluoreszierende Sonden

Schließlich werden in der Biotechnologie Oxazolderivate verwendet, um fluoreszierende Sonden zu erzeugen . Diese Sonden können an Biomoleküle binden, so dass Wissenschaftler biologische Prozesse in Echtzeit visualisieren und verfolgen können.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Oxazoles

are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active molecules and have been the subject of extensive research due to their potential therapeutic applications .

Target of Action

These include enzymes, receptors, and ion channels, among others .

Mode of Action

The mode of action of oxazole derivatives can vary widely depending on the specific compound and its target. Some oxazole derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, while others may influence signal transduction pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of oxazole derivatives can vary depending on the specific compound and its target. These effects can range from changes in cell signaling and gene expression to the inhibition of cell growth .

Action Environment

The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .

Eigenschaften

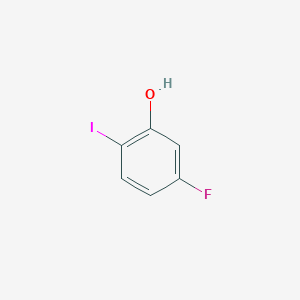

IUPAC Name |

4-ethyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAIQFNTWYCLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947145-27-9 | |

| Record name | 4-ethyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

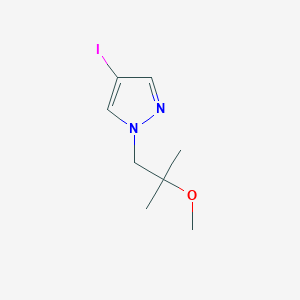

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)

![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)

![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)